4,6-Dichloro-1-(4-chlorophenyl)-1h-pyrazolo[3,4-d]pyrimidine 4,6-Dichloro-1-(4-chlorophenyl)-1h-pyrazolo[3,4-d]pyrimidine
Brand Name: Vulcanchem
CAS No.: 5334-34-9
VCID: VC15890323
InChI: InChI=1S/C11H5Cl3N4/c12-6-1-3-7(4-2-6)18-10-8(5-15-18)9(13)16-11(14)17-10/h1-5H
SMILES:
Molecular Formula: C11H5Cl3N4
Molecular Weight: 299.5 g/mol

4,6-Dichloro-1-(4-chlorophenyl)-1h-pyrazolo[3,4-d]pyrimidine

CAS No.: 5334-34-9

Cat. No.: VC15890323

Molecular Formula: C11H5Cl3N4

Molecular Weight: 299.5 g/mol

* For research use only. Not for human or veterinary use.

4,6-Dichloro-1-(4-chlorophenyl)-1h-pyrazolo[3,4-d]pyrimidine - 5334-34-9

Specification

CAS No. 5334-34-9
Molecular Formula C11H5Cl3N4
Molecular Weight 299.5 g/mol
IUPAC Name 4,6-dichloro-1-(4-chlorophenyl)pyrazolo[3,4-d]pyrimidine
Standard InChI InChI=1S/C11H5Cl3N4/c12-6-1-3-7(4-2-6)18-10-8(5-15-18)9(13)16-11(14)17-10/h1-5H
Standard InChI Key AGNZJGPYNFNEJW-UHFFFAOYSA-N
Canonical SMILES C1=CC(=CC=C1N2C3=C(C=N2)C(=NC(=N3)Cl)Cl)Cl

Introduction

Structural and Chemical Profile

Molecular Architecture

The compound features a pyrazolo[3,4-d]pyrimidine core substituted with chlorine atoms at positions 4 and 6, and a 4-chlorophenyl group at position 1 (Fig. 1). This arrangement introduces significant electron-withdrawing effects, enhancing reactivity in nucleophilic substitution reactions. The planar structure facilitates π-π stacking interactions with biological targets, a critical feature for kinase inhibition .

Table 1: Key Chemical Identifiers

PropertyValue
CAS Number5334-34-9
IUPAC Name4,6-Dichloro-1-(4-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidine
Molecular FormulaC11H5Cl3N4\text{C}_{11}\text{H}_5\text{Cl}_3\text{N}_4
Molecular Weight299.5 g/mol
Density1.69 g/cm³
Boiling Point366.2°C at 760 mmHg
Flash Point175.3°C

Data sourced from safety reports and synthesis studies .

Synthesis and Physicochemical Properties

Synthetic Pathways

Synthesis typically involves cyclocondensation reactions under controlled conditions. A representative method includes:

  • Step 1: Condensation of 4-chlorophenylhydrazine with ethyl cyanoacetate to form a pyrazole intermediate.

  • Step 2: Chlorination using phosphorus oxychloride (POCl3\text{POCl}_3) at 125°C under inert atmosphere, achieving 4,6-dichloro substitution.

  • Step 3: Purification via column chromatography to isolate the target compound in yields exceeding 65%.

Critical Parameters:

  • Temperature control (±2°C) to minimize side reactions.

  • Anhydrous conditions to prevent hydrolysis of intermediates.

Solubility and Stability

The compound exhibits limited aqueous solubility (<0.1 mg/mL at 25°C) but dissolves readily in dimethyl sulfoxide (DMSO) and dichloromethane. Stability studies indicate no decomposition under nitrogen at −20°C for 12 months .

Biological Activities and Mechanisms

RET Kinase Inhibition

Pyrazolo[3,4-d]pyrimidine derivatives, including structural analogs of 4,6-dichloro-1-(4-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidine, demonstrate potent RET kinase inhibition. In biochemical assays, compound 23c (a closely related derivative) showed an IC50_{50} of 12 nM against RET, with >100-fold selectivity over KDR, mitigating cardio-toxic risks associated with off-target effects .

Mechanistic Insight:

  • Chlorine atoms at positions 4 and 6 enhance binding affinity to the ATP-binding pocket.

  • The 4-chlorophenyl group engages in hydrophobic interactions with Leu778 and Val804 residues .

ParameterRecommendation
Personal ProtectionNitrile gloves, safety goggles, NIOSH-approved respirator
Storage−20°C, inert atmosphere
Spill ManagementAbsorb with vermiculite, dispose as hazardous waste
First AidFlush eyes with water (15 min); seek medical attention for ingestion

Source: LookChem safety documentation .

Recent Advances and Applications

Drug Development

The compound serves as a precursor to third-generation kinase inhibitors. Modifications at position 3 (e.g., introducing sulfonamide groups) have yielded candidates with enhanced blood-brain barrier penetration, showing promise in glioblastoma models .

Structure-Activity Relationship (SAR) Studies

Key findings include:

  • Chlorine Substitution: Essential for kinase affinity; removal reduces potency by 10-fold .

  • Aryl Group Optimization: 4-Chlorophenyl confers optimal steric bulk; substituting with larger groups (e.g., naphthyl) decreases solubility .

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